

# 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

## chemical properties

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### Compound of Interest

Compound Name: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

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An In-depth Technical Guide to the Chemical Properties of **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline**

**Authored by: A Senior Application Scientist**

## Foreword

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.<sup>[1][2]</sup> Its prevalence in bioactive molecules, ranging from antiviral and antiarrhythmic drugs to agents for neurodegenerative diseases, underscores the importance of understanding its chemical intricacies.<sup>[1][2]</sup> This guide focuses on a specific, synthetically valuable derivative: **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline**. The introduction of gem-dimethyl groups at the C4 position imparts unique conformational constraints and metabolic stability, making this scaffold particularly attractive for modern drug discovery programs.

This document provides a comprehensive exploration of the core chemical properties of **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline**, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, reactivity, and established applications, grounding our discussion in mechanistic principles and validated experimental protocols.

# Core Molecular Structure and Physicochemical Properties

**4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** is characterized by a bicyclic structure where a benzene ring is fused to a piperidine ring, with two methyl groups affixed to the C4 position of the heterocyclic ring.[3] This semi-saturated nature differentiates it from the fully aromatic quinoline, bestowing it with distinct reactivity and solubility profiles.[3]

## Key Physicochemical Data

The fundamental properties of **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** are summarized below. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.

Property	Value	Source
IUPAC Name	4,4-Dimethyl-1,2,3,4-tetrahydroquinoline	[4]
CAS Number	20364-31-2	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N	[3][4][5]
Molecular Weight	161.24 g/mol	[3][5]
SMILES	<chem>CC1(C)CCNC2=C1C=CC=C2</chem>	[3][5]
Calculated XLogP3	3.2	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Boiling Point (estimated)	297–299°C	[3]
Solubility (experimental)	Slightly soluble in water	[3]

## Synthesis and Mechanistic Considerations

The synthesis of the tetrahydroquinoline core is a well-explored area of organic chemistry, with numerous strategies developed, including domino reactions, metal-catalyzed processes, and acid-catalyzed ring closures.[1] The construction of the 4,4-disubstituted variant requires specific approaches to install the quaternary carbon center.

## Synthetic Strategies

Several routes have been investigated for the synthesis of 2,2-dimethyl- and 4,4-dimethyl-tetrahydroquinolin-4-ones, which serve as key precursors.[6] One of the most effective and direct methods involves the cyclization of aniline derivatives with appropriate ketones under acidic conditions.[3]

A notable modern approach for related structures utilizes a manganese(I)  $\text{PN}_3$  pincer catalyst in a one-pot "borrowing hydrogen" cascade reaction between 2-aminobenzyl alcohols and secondary alcohols.[3] This method is highly atom-efficient, producing water as the sole byproduct, and operates under relatively mild conditions (120°C).[3]

## Experimental Protocol: Acid-Catalyzed Cyclization

This protocol outlines a representative synthesis of a 4,4-dimethyltetrahydroquinoline derivative, adapted from established methodologies for similar scaffolds. The causality behind this choice rests on its reliability and use of common laboratory reagents.

Objective: To synthesize **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** from aniline and a suitable ketone precursor.

Materials:

- Aniline
- 4,4-dimethyl-2-cyclohexenone (or equivalent reactive precursor)
- Concentrated Hydrochloric Acid (HCl) or other strong protic acid
- Ethanol (or other suitable solvent)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution

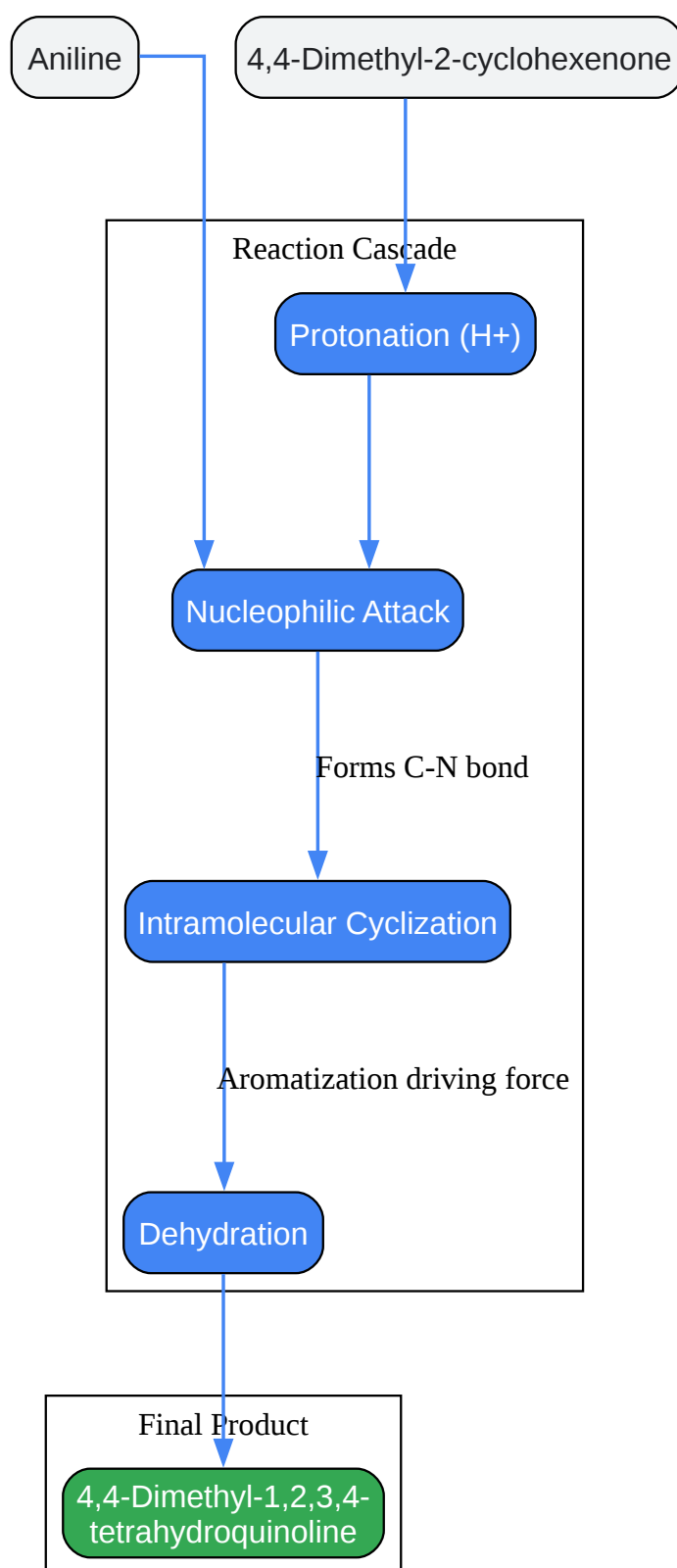
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Rotary Evaporator
- Standard glassware for reflux and extraction

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and 4,4-dimethyl-2-cyclohexenone (1.1 eq) in ethanol.
- **Acid Catalysis:** Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture. The acid protonates the ketone, activating it for nucleophilic attack by the aniline nitrogen, which initiates the cyclization cascade.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The thermal energy provided overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration steps.
- **Workup:** After completion, cool the mixture to room temperature and neutralize the acid with a saturated  $\text{NaHCO}_3$  solution until the pH is  $\sim 8$ . This step is crucial to deprotonate the product and quench the catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layers are combined.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product is then purified via flash column chromatography on silica gel to yield the pure **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline**.

## Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the acid-catalyzed cyclization pathway.



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Caption: Acid-catalyzed synthesis of **4,4-dimethyl-1,2,3,4-tetrahydroquinoline**.

## Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

### Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic features.

Technique	Characteristic Features
<sup>1</sup> H NMR	- Aromatic Protons: Signals in the $\delta$ 6.5-7.5 ppm range, showing splitting patterns consistent with a substituted benzene ring. - N-H Proton: A broad singlet, typically $\delta$ 3.5-4.5 ppm, which is exchangeable with D <sub>2</sub> O. - Aliphatic Protons (C2 & C3): Triplets or multiplets in the $\delta$ 1.5-3.5 ppm range. - Methyl Protons (C4): A sharp singlet integrating to 6H, typically in the $\delta$ 1.2-1.5 ppm range, which is a key signature of the gem-dimethyl group.[6]
<sup>13</sup> C NMR	- Aromatic Carbons: 4-6 signals in the $\delta$ 110-150 ppm range. - Aliphatic Carbons: Signals for C2, C3, and the quaternary C4 in the $\delta$ 20-60 ppm range. - Methyl Carbons: A signal for the two equivalent methyl groups around $\delta$ 25-30 ppm.
Infrared (IR)	- N-H Stretch: A characteristic sharp peak around 3300-3400 cm <sup>-1</sup> . [6][7] - C-H (sp <sup>3</sup> ) Stretch: Peaks just below 3000 cm <sup>-1</sup> . - C-H (sp <sup>2</sup> ) Stretch: Peaks just above 3000 cm <sup>-1</sup> . - C=C Aromatic Stretch: Peaks in the 1450-1600 cm <sup>-1</sup> region.
Mass Spec (MS)	- Molecular Ion (M <sup>+</sup> ): A peak corresponding to the molecular weight (161.24 m/z). The fragmentation pattern often involves the loss of a methyl group (M-15) as a primary fragmentation pathway. [8][9]

## Chemical Reactivity

The reactivity of **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** is dictated by two primary sites: the nucleophilic secondary amine and the electron-rich aromatic ring.

## Reactions at the Nitrogen Center

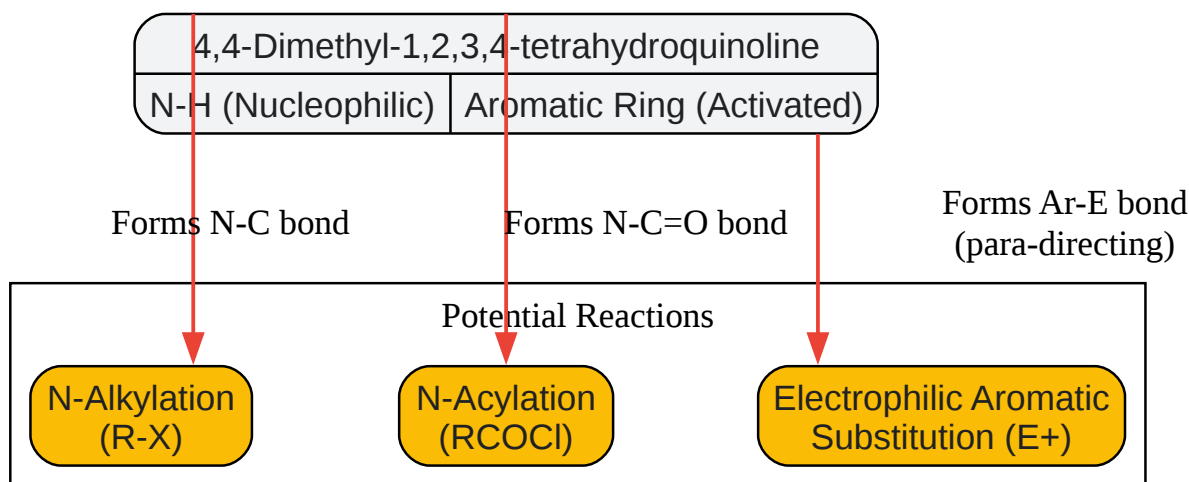
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily undergoes:

- N-Alkylation: Reaction with alkyl halides to form N-substituted derivatives.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Boc Protection: Reaction with Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) is a common strategy to temporarily mask the nucleophilicity of the nitrogen during subsequent transformations on the aromatic ring.[6]

## Electrophilic Aromatic Substitution (EAS)

The fused benzene ring is activated towards EAS by the electron-donating effect of the amine group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will proceed, with substitution directed primarily to the para position (C6) relative to the nitrogen.

## Visualization of Reactivity



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Caption: Key reactivity sites of the **4,4-dimethyl-1,2,3,4-tetrahydroquinoline** core.

## Applications in Drug Discovery and Medicinal Chemistry



The **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** scaffold is of significant interest due to its role in developing potent and selective therapeutic agents.

- **PPAR $\alpha$ / $\gamma$  Dual Agonists:** This scaffold is the foundation for a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.<sup>[2][5]</sup> Specifically, derivatives have been designed as dual PPAR $\alpha$ / $\gamma$  agonists, making them promising candidates for the treatment of Type 2 Diabetes (T2D).<sup>[3]</sup> These compounds can enhance insulin sensitization and modulate lipid metabolism, addressing key pathologies of the disease.<sup>[3]</sup>
- **Neuroprotective Agents:** The broader tetrahydroquinoline class has been explored for its neuroprotective effects. Some analogs inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and may disrupt the aggregation of amyloid- $\beta$  plaques.<sup>[3]</sup>
- **Antimicrobial and Anticancer Activity:** Preliminary studies on related tetrahydroquinoline structures have revealed broad-spectrum antimicrobial activity against bacteria and fungi.<sup>[3]</sup> Furthermore, novel tetrahydroquinolinone derivatives have been synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing cellular oxidative stress.<sup>[10]</sup>

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** is not widely available, data from the parent compound, 1,2,3,4-tetrahydroquinoline, and other analogs provide essential guidance.<sup>[11][12]</sup> It should be handled as a potentially hazardous chemical.

Hazard Class	Precautionary Statement
Acute Toxicity (Oral)	H301: Toxic if swallowed.
Skin Corrosion/Irritation	H315: Causes skin irritation. <sup>[11][12]</sup>
Eye Damage/Irritation	H319: Causes serious eye irritation. <sup>[12][13]</sup>
Carcinogenicity	H350: May cause cancer. <sup>[11]</sup>
Aquatic Hazard	H412: Harmful to aquatic life with long lasting effects.

### Handling Recommendations:

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[12\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[\[11\]](#)

## Conclusion

**4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** is a structurally significant heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established organic reactions, and its structure can be definitively confirmed using standard spectroscopic methods. The scaffold's reactivity is characterized by its nucleophilic nitrogen center and activated aromatic ring, allowing for diverse functionalization. Most importantly, its proven utility as a core for developing potent PPAR agonists highlights its value to the drug discovery community, providing a robust platform for creating next-generation therapeutics for metabolic and other diseases.

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